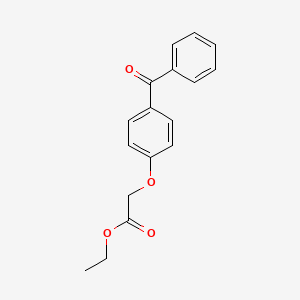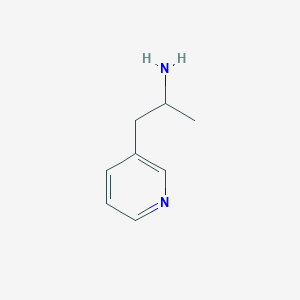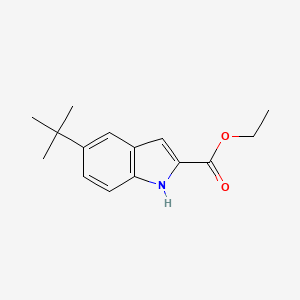![molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6](/img/structure/B1309402.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₉H₁₄N₂ It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a pyrrole ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanation: The methylated pyrrole is subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.
Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine, such as cyclopropylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone.
Reduction: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine.
Substitution: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides or ethers.
科学的研究の応用
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVNSXIKUIBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405986 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713501-65-6 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)



![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)
